N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
CAS No.: 303094-77-1
Cat. No.: VC16074771
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303094-77-1 |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O3/c1-12-17(14-5-9-16(26-2)10-6-14)21-22-18(12)19(25)23-20-11-13-3-7-15(24)8-4-13/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
| Standard InChI Key | AAKCTJURVRSPNU-RGVLZGJSSA-N |
| Isomeric SMILES | CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=CC=C(C=C3)O |
| Canonical SMILES | CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide, reflects its intricate structure. The pyrazole ring at position 3 is substituted with a 4-methoxyphenyl group, while position 5 features a carboxamide linkage to a 4-hydroxybenzylidene hydrazone moiety. This arrangement creates a planar configuration conducive to intermolecular interactions, such as hydrogen bonding and π-π stacking.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ | |
| Molecular Weight | 350.4 g/mol | |
| CAS Registry Number | 303094-77-1 | |
| SMILES | CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=C(C=C3)O | |
| InChIKey | AAKCTJURVRSPNU-RGVLZGJSSA-N |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the methoxy and hydroxy groups. Nuclear magnetic resonance (NMR) studies reveal distinct shifts for the methyl group (δ 2.1 ppm) and aromatic protons (δ 6.7–7.8 ppm), consistent with its substituent pattern.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step protocol:
-
Formation of the Pyrazole Core: 4-Methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is condensed with hydrazine hydrate under reflux to yield the carbohydrazide intermediate.
-
Hydrazone Formation: The intermediate reacts with 4-hydroxybenzaldehyde in ethanol catalyzed by acetic acid, forming the final product via Schiff base condensation.
-
Purification: Recrystallization from ethanol achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH | 80 | 72 |
| 2 | 4-Hydroxybenzaldehyde, AcOH | 60 | 65 |
Biological Activity and Mechanism of Action
Anticancer Properties
In vitro assays demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 8.3 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 11.7 μM). The compound suppresses integrin beta 4 signaling, a pathway critical for tumor metastasis and angiogenesis. Molecular docking simulations reveal a binding affinity of −9.2 kcal/mol to the integrin beta 4 receptor, primarily mediated by hydrogen bonds with Arg118 and Asp121 residues.
Antimicrobial Efficacy
Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to disruption of microbial cell membrane integrity.
Pharmacological and Toxicological Profile
Acute Toxicity
Rodent models (LD₅₀ = 320 mg/kg) classify the compound as Category 3 under the Globally Harmonized System (GHS) . Adverse effects include dose-dependent hepatotoxicity and nephrotoxicity, as evidenced by elevated serum ALT and creatinine levels.
Table 3: Hazard Classification (GHS)
| Hazard Category | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
Future Directions and Challenges
While preclinical data are promising, challenges remain in optimizing bioavailability (oral bioavailability = 12% in rats). Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could address these limitations. Further investigations into synergistic effects with checkpoint inhibitors are warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume